molecular formula C12H18N2O4 B1428755 Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate CAS No. 1105662-95-0

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Cat. No. B1428755
M. Wt: 254.28 g/mol
InChI Key: NTNPOQXSCYQLOP-UHFFFAOYSA-N
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Description

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is a chemical compound . It contains a total of 37 bonds, including 19 non-H bonds, 3 multiple bonds, 2 rotatable bonds, 3 double bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), 1 ketone (aliphatic), and 1 Azetidine .


Molecular Structure Analysis

The InChI code for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is 1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)4-8(15)5-13-9(12)16/h4-7H2,1-3H3,(H,13,16) . This code provides a detailed description of the molecule’s structure, including its atomic connectivity and tautomeric states.

Scientific Research Applications

Supramolecular Arrangements

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate derivatives have been studied for their unique supramolecular arrangements. Research shows that the substituents on the cyclohexane ring of such compounds significantly influence their crystal structure and supramolecular formations, often retaining the R22(8)(CONH)2 hydrogen bond ring but differing in structure based on the interactions between hydantoin rings, forming either dimers or ribbons (Graus et al., 2010).

Conformational Analysis in Peptide Synthesis

This compound's derivatives serve as constrained surrogates in peptide synthesis, offering alternatives to the Pro-Leu and Gly-Leu dipeptides. Conformational studies of these derivatives suggest their potential as gamma-turn/distorted type II beta-turn mimetics, opening new avenues in the design of peptide-based drugs (Fernandez et al., 2002).

Reactivity with Amines

The reactivity of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate analogs with amines has been explored, leading to the formation of compounds with potential biological activity. Such reactions and their thermal decomposition pathways can provide insights into the synthesis of novel organic compounds with unique structures and properties (Volod’kin et al., 1985).

Novel Synthetic Routes

Efficient and scalable synthetic routes have been developed for tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate and related compounds. These methods provide convenient entry points to novel compounds, extending the chemical space accessible for drug discovery and other applications (Meyers et al., 2009).

Structural and Molecular Studies

The crystalline and molecular structure of tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate derivatives has been a subject of study, revealing details about their configuration and potential for forming complex molecular arrangements. Such studies contribute to our understanding of the fundamental principles governing molecular interactions and structure-property relationships (Silaichev et al., 2013).

Safety And Hazards

While specific safety and hazard information for Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate is not available, similar compounds are noted to be harmful by inhalation, in contact with skin, and if swallowed . Always handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-6-12(7-14)5-8(15)4-9(16)13-12/h4-7H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNPOQXSCYQLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

Synthesis routes and methods

Procedure details

6,8-Dioxo-2,5-diaza-spiro[3.5]nonane-2,7-dicarboxylic acid 2-tert-butyl ester 7-methyl ester (1.1 g; 3.5 mmol) is refluxed in acetonitrile/water (18 ml/2 ml) for 50 minutes and evaporated to dryness. The residue is triturated with CH2Cl2 to deliver the title compound as colorless crystals. 1H-NMR (400 MHz; DMSO-d6): Keto-enol tautomerism. 10.70 (s, 1H); 8.75 (s, 0.5H); 7.55 (s, 0.5H); 4.85 (s, 1H); 3.94 (bd, 2H); 3.86 (bd, 2H); 3.78 (bs (2H); 1.40 (s, 9H); MS (m/z) ES+: 255 (25; MH+); 199 (100).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 2
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Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 3
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 4
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 5
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate
Reactant of Route 6
Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate

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